molecular formula C16H10Cl2N2O3 B8494807 2(1h)-Quinolinone,3-(2,6-dichloro-3-nitrophenyl)-1-methyl-

2(1h)-Quinolinone,3-(2,6-dichloro-3-nitrophenyl)-1-methyl-

Cat. No.: B8494807
M. Wt: 349.2 g/mol
InChI Key: RAPGHLCXMYSOFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2(1h)-Quinolinone,3-(2,6-dichloro-3-nitrophenyl)-1-methyl- is a useful research compound. Its molecular formula is C16H10Cl2N2O3 and its molecular weight is 349.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2(1h)-Quinolinone,3-(2,6-dichloro-3-nitrophenyl)-1-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2(1h)-Quinolinone,3-(2,6-dichloro-3-nitrophenyl)-1-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H10Cl2N2O3

Molecular Weight

349.2 g/mol

IUPAC Name

3-(2,6-dichloro-3-nitrophenyl)-1-methylquinolin-2-one

InChI

InChI=1S/C16H10Cl2N2O3/c1-19-12-5-3-2-4-9(12)8-10(16(19)21)14-11(17)6-7-13(15(14)18)20(22)23/h2-8H,1H3

InChI Key

RAPGHLCXMYSOFB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C(C1=O)C3=C(C=CC(=C3Cl)[N+](=O)[O-])Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-(2,6-dichloro-3-nitro-phenyl)-1H-quinolin-2-one (0.21 g, 0.6266 mmol) in DMF (5.0 mL) is added HNa (30.1 mg, 60%, 0.752 mmol) and IMe (120.1 mg, 0.846 mmol) at 0° C. After the mixture is stirred for two hours at 0° C., the mixture is diluted with EtOAc and washed with saturated K2CO3, brine and water. The organic layer is dried, filtered and concentrated to give crude product, which is purified by flash silica gel column, eluting with CH2Cl2 (100%) gradient to CH2Cl2/MeOH (2N NH3) (95/5), t give the titled intermediate as a solid (78 mg, 35.8%).
Name
3-(2,6-dichloro-3-nitro-phenyl)-1H-quinolin-2-one
Quantity
0.21 g
Type
reactant
Reaction Step One
Name
Quantity
120.1 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
35.8%

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